5-bromo-1-chloro-2-iodo-3-methoxybenzene
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Overview
Description
5-Bromo-1-chloro-2-iodo-3-methoxybenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, iodine, and a methoxy group attached to a benzene ring.
Mechanism of Action
Target of Action
The primary target of 5-bromo-1-chloro-2-iodo-3-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution . This pathway involves two steps: the formation of a sigma-bond with the benzene ring by the electrophile, and the removal of a proton from the intermediate, yielding a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dark place , sealed in dry conditions, and at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-chloro-2-iodo-3-methoxybenzene typically involves multiple steps, starting from simpler benzene derivatives. One common approach is the sequential halogenation of a methoxybenzene precursor. For instance, a Friedel-Crafts acylation followed by halogenation steps can be employed to introduce the bromine, chlorine, and iodine atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time to favor the desired substitution pattern on the benzene ring. The use of catalysts and specific halogenating agents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and iodine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Strong bases like sodium amide (NaNH₂) can be used to facilitate the substitution of halogens with nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various halogenated benzene derivatives, while nucleophilic substitution can produce aminobenzene derivatives .
Scientific Research Applications
5-Bromo-1-chloro-2-iodo-3-methoxybenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: This compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a research tool to study the effects of halogenated aromatic compounds on biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Similar in structure but with a fluorine atom instead of chlorine.
5-Bromo-2-chloro-1-iodo-3-methoxybenzene: Another isomer with a different substitution pattern.
Uniqueness
The unique combination of bromine, chlorine, iodine, and a methoxy group in 5-bromo-1-chloro-2-iodo-3-methoxybenzene gives it distinct chemical properties, making it valuable for specific applications in organic synthesis and material science. Its reactivity and potential for forming diverse derivatives set it apart from other similar compounds .
Properties
CAS No. |
1615212-05-9 |
---|---|
Molecular Formula |
C7H5BrClIO |
Molecular Weight |
347.4 |
Purity |
95 |
Origin of Product |
United States |
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